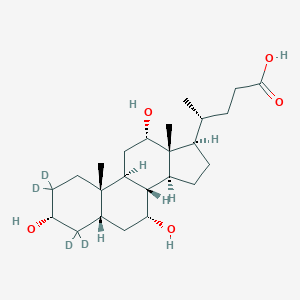

Acide cholique-2,2,4,4-d4

Vue d'ensemble

Description

L’acide cholique-d4 est un dérivé deutérié de l’acide cholique, un acide biliaire primaire produit par le foie. Il est couramment utilisé comme étalon interne pour la quantification de l’acide cholique dans diverses applications analytiques, en particulier en spectrométrie de masse .

Applications De Recherche Scientifique

Cholic Acid-d4 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of cholic acid and other bile acids.

Biological Studies: Employed in studies of bile acid metabolism and its role in various physiological processes.

Medical Research: Used in the investigation of liver diseases, cholesterol metabolism, and bile acid-related disorders.

Industrial Applications: Utilized in the development of pharmaceuticals and other products related to bile acid metabolism

Mécanisme D'action

L’acide cholique-d4 exerce ses effets en mimant le comportement de l’acide cholique dans les systèmes biologiques. Il interagit avec les récepteurs et les transporteurs des acides biliaires, facilitant l’absorption et l’excrétion des graisses et du cholestérol. Le marquage au deutérium permet un suivi et une quantification précis dans les études métaboliques .

Analyse Biochimique

Biochemical Properties

Cholic acid-2,2,4,4-d4, like its non-deuterated counterpart, is involved in various biochemical reactions. It is formed from cholesterol via a multistep process catalyzed by the cytochrome P450 (CYP) isoforms CYP7A1, CYP8B1, and CYP27A1 . It interacts with enzymes such as bile acid-CoA:amino acid N-acyltransferase (BAAT) to produce glycocholic acid and taurocholic acid in the liver .

Cellular Effects

Cholic acid-2,2,4,4-d4 influences various types of cells and cellular processes. For instance, it has been found to induce C. difficile colony formation in an agar dilution assay when used at a concentration of 0.1% w/v . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Cholic acid-2,2,4,4-d4 exerts its effects through binding interactions with biomolecules and changes in gene expression . It is transformed into the secondary bile acid deoxycholic acid (DCA) by intestinal microbiota .

Temporal Effects in Laboratory Settings

The effects of Cholic acid-2,2,4,4-d4 over time in laboratory settings include its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Cholic acid-2,2,4,4-d4 vary with different dosages in animal models

Metabolic Pathways

Cholic acid-2,2,4,4-d4 is involved in various metabolic pathways. It is formed from cholesterol via a multistep process catalyzed by the cytochrome P450 (CYP) isoforms CYP7A1, CYP8B1, and CYP27A1 . It interacts with enzymes such as bile acid-CoA:amino acid N-acyltransferase (BAAT) to produce glycocholic acid and taurocholic acid in the liver .

Transport and Distribution

Cholic acid-2,2,4,4-d4 is transported and distributed within cells and tissues

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L’acide cholique-d4 est synthétisé par deutération de l’acide cholique. Le processus implique le remplacement d’atomes d’hydrogène par des atomes de deutérium. Cela peut être réalisé par des réactions d’échange catalytique utilisant du gaz deutérium ou des solvants deutérés dans des conditions spécifiques .

Méthodes de production industrielle

La production industrielle de l’acide cholique-d4 implique généralement l’utilisation de sources de deutérium de haute pureté et de systèmes catalytiques avancés pour garantir l’incorporation efficace et sélective des atomes de deutérium. Le processus est optimisé pour obtenir des rendements élevés et des niveaux de pureté adaptés aux étalons analytiques .

Analyse Des Réactions Chimiques

Types de réactions

L’acide cholique-d4 subit diverses réactions chimiques similaires à son homologue non deutérié, l’acide cholique. Ces réactions comprennent:

Oxydation : L’acide cholique-d4 peut être oxydé pour former de l’acide désoxycholique-d4 et d’autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir l’acide cholique-d4 en dérivés d’acides biliaires moins oxydés.

Substitution : L’acide cholique-d4 peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d’autres groupes

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés en conditions acides ou basiques.

Principaux produits formés

Oxydation : Acide désoxycholique-d4 et autres acides biliaires oxydés.

Réduction : Dérivés d’acides biliaires réduits.

Substitution : Dérivés d’acides biliaires substitués avec différents groupes fonctionnels.

Applications de la recherche scientifique

L’acide cholique-d4 est largement utilisé dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie. Voici quelques-unes de ses applications:

Chimie analytique : Utilisé comme étalon interne en spectrométrie de masse pour la quantification de l’acide cholique et d’autres acides biliaires.

Études biologiques : Utilisé dans les études du métabolisme des acides biliaires et de son rôle dans divers processus physiologiques.

Recherche médicale : Utilisé dans l’investigation des maladies du foie, du métabolisme du cholestérol et des troubles liés aux acides biliaires.

Applications industrielles : Utilisé dans le développement de produits pharmaceutiques et autres produits liés au métabolisme des acides biliaires

Comparaison Avec Des Composés Similaires

L’acide cholique-d4 est unique en raison de son marquage au deutérium, qui le distingue des autres acides biliaires. Les composés similaires incluent:

Acide cholique : La forme non deutériée de l’acide cholique-d4.

Acide désoxycholique : Un acide biliaire secondaire formé par l’oxydation de l’acide cholique.

Acide chénodésoxycholique : Un autre acide biliaire primaire avec des fonctions similaires.

Acide lithocholique : Un acide biliaire secondaire formé à partir de l’acide chénodésoxycholique

L’unicité de l’acide cholique-d4 réside dans son utilisation comme étalon interne pour une quantification précise dans les applications analytiques, ce qui le rend précieux dans les milieux de recherche et industriels .

Propriétés

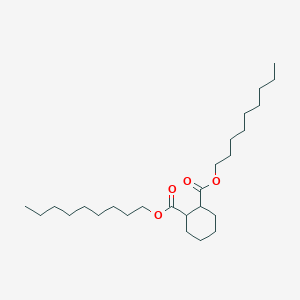

IUPAC Name |

(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1/i8D2,10D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHQCQFFYRZLCQQ-YFEOEUIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C[C@@]2([C@H]3C[C@@H]([C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C([C@@H]1O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)O)C)O)C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116380-66-6 | |

| Record name | Cholic acid-2,2,4,4-D4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116380666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHOLIC ACID-2,2,4,4-D4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88X15G5Z03 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

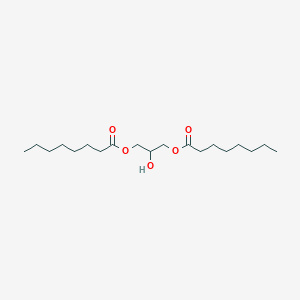

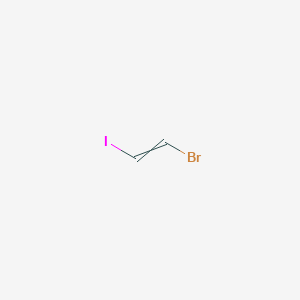

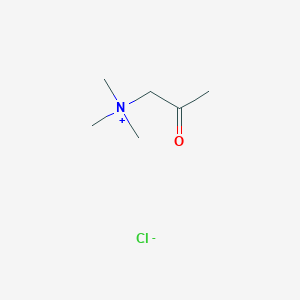

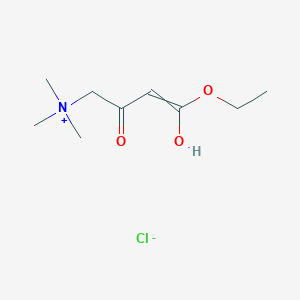

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B106044.png)